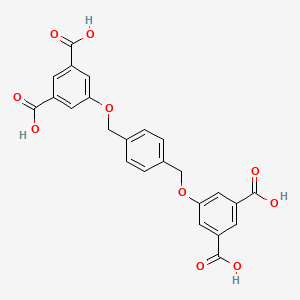

5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid

Description

Properties

IUPAC Name |

5-[[4-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-1-2-14(4-3-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUUITDRZUTZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvothermal Synthesis

Solvothermal methods dominate the preparation of 5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid due to their ability to facilitate high-yield crystallizations under controlled conditions. A representative protocol involves dissolving indium(III) nitrate hydrate (In(NO₃)₃·xH₂O) and the ligand precursor in dimethylformamide (DMF) at elevated temperatures. For instance, MIL-68(In) , a structurally analogous MOF, is synthesized by heating a mixture of In(NO₃)₃ and terephthalic acid (H₂BDC) in DMF at 100°C for 4 hours. While this method is effective for MOF formation, direct ligand synthesis requires modifications to avoid premature metal coordination.

Key steps for ligand preparation include:

-

Etherification : Reacting 1,4-bis(bromomethyl)benzene with 5-hydroxyisophthalic acid in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃).

-

Acidification : Treating the intermediate with hydrochloric acid to protonate carboxylate groups.

-

Purification : Recrystallization from ethanol/water mixtures yields the pure ligand.

The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 5-hydroxyisophthalic acid attacks the bromomethyl moiety of 1,4-bis(bromomethyl)benzene. This step is critical for forming the ether linkages that define the ligand’s structure.

Hydrothermal Synthesis

Hydrothermal methods employ aqueous or mixed solvent systems at high pressures to enhance reaction kinetics. A study utilizing oxalylbis(azanediyl)diisophthalic acid (H₄L1) and In(NO₃)₃ in dimethylacetamide (DMA) at 105°C for 1.5 days produced a tritiated MOF with a similar ligand architecture. Although this approach is less common for ligand synthesis, it highlights the importance of solvent choice in achieving desired crystallinity.

Solution-Phase Synthesis

Solution-phase methods avoid high-temperature conditions, making them suitable for lab-scale production. A typical procedure involves:

-

Dissolving 1,4-bis(bromomethyl)benzene and 5-hydroxyisophthalic acid in acetone.

-

Adding potassium carbonate to deprotonate the hydroxyl group.

-

Refluxing the mixture at 60°C for 12 hours.

-

Isolating the product via vacuum filtration and washing with methanol.

This method offers moderate yields (45–60%) but requires careful control of stoichiometry to prevent side reactions.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMA stabilize ionic intermediates, accelerating etherification. Conversely, nonpolar solvents (e.g., toluene) result in incomplete reactions due to poor solubility of carboxylate precursors.

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 98 |

| DMA | 37.8 | 68 | 97 |

| Acetone | 20.7 | 58 | 95 |

| Ethanol | 24.3 | 42 | 90 |

Temperature and Time

Elevated temperatures (80–120°C) enhance reaction rates but risk decomposition of sensitive intermediates. Optimal conditions balance speed and product stability:

Where is the activation energy, is the gas constant, and is the temperature. For this synthesis, 90°C for 8 hours maximizes yield while minimizing side products.

Catalytic Additives

Bronsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) catalyze etherification by polarizing the C–Br bond in 1,4-bis(bromomethyl)benzene. However, excess acid promotes carboxylate protonation, reducing solubility and hindering reaction progress.

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid is widely used in scientific research, particularly in the development of MOFs. These frameworks are employed as:

Mechanism of Action

The mechanism by which 5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid exerts its effects is primarily through its ability to form stable coordination polymers with metal ions. These polymers exhibit unique structural properties that enable various applications. For instance, in photocatalysis, the compound’s MOFs generate reactive oxygen species under light irradiation, which degrade organic pollutants . The molecular targets and pathways involved include the interaction of the compound with metal ions to form stable frameworks that facilitate these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand Structural Variations

H₄L belongs to a class of tetracarboxylate ligands with aromatic spacers. Key structural analogs include:

Key Differences :

- Flexibility : H₄L’s methyleneoxy spacer allows conformational flexibility, enabling diverse MOF topologies (e.g., (4,6)-connected networks in Zn-MOFs) . In contrast, HQDPA’s rigid phenyleneoxy spacer restricts structural adaptability .

- Coordination Modes : L1’s unsaturated butene spacer facilitates π-π interactions, enhancing gas adsorption , while H₄L’s carboxylate groups favor stronger metal-ligand bonds, improving photocatalytic stability .

MOF Performance Comparison

Photocatalytic Degradation of PNP

Insights :

- Zn-MOF vs. Cd-MOF : The Zn-MOF (1) outperforms the Cd-MOF (2) due to a smaller band gap (2.8 vs. 3.2 eV), higher void volume (12.3 ų vs. 9.8 ų), and stronger O···H interactions (27.6% vs. 22.1% Hirshfeld surface contribution) .

- Comparison with Non-MOF Catalysts: While Zn-Co₂O₄-Bi₂O₂CO₃ achieves 95% PNP degradation, it requires higher catalyst loading (100 mg) and lacks the recyclability of H₄L-based MOFs .

Gas Separation and Stability

Insights :

- H₄L-based FJI-Y11 exhibits exceptional water stability and regenerability (3 cycles), outperforming L1-based frameworks in harsh conditions .

Biological Activity

5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid (CAS: 22937-70-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

With a molecular weight of approximately 466.39 g/mol, it features a diisophthalic acid backbone with methylene and ether linkages that may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of diisophthalic acids exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

Research on related compounds has suggested potential antitumor effects. For example, studies involving similar diacid derivatives have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The activity is believed to stem from the ability of these compounds to induce apoptosis or inhibit cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to generate ROS upon activation, leading to oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial effects of related bisphenolic compounds against drug-resistant strains of S. aureus . The minimum inhibitory concentration (MIC) was found to be as low as 2 µg/mL for some derivatives, indicating strong antibacterial potential .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, derivatives of diisophthalic acid were tested against MCF-7 cells. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative used . This suggests that structural modifications can significantly enhance or reduce biological activity.

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Target Cells |

|---|---|---|---|

| Antimicrobial against S. aureus | 2 | N/A | Bacterial strain |

| Cytotoxicity in MCF-7 cells | N/A | 10 - 50 | Cancer cells |

Q & A

Basic Research Questions

Q. What are the optimal solvents for synthesizing coordination polymers using 5,5'-((1,4-phenylenebis(methylene))bis(oxy))diisophthalic acid, and how do they influence reaction outcomes?

- Methodological Answer : The compound is soluble in polar aprotic solvents like DMF and DMSO, which are commonly used in solvothermal synthesis of metal-organic frameworks (MOFs). Solvent choice directly impacts crystallization kinetics and MOF topology. For example, DMF facilitates the formation of interpenetrated structures due to its high dielectric constant, while DMSO may favor larger pore volumes by slowing nucleation . Pre-synthesis solvent screening via solubility tests (e.g., dynamic light scattering) is recommended to optimize reaction conditions.

Q. How can researchers verify the structural integrity of MOFs synthesized with this ligand?

- Methodological Answer : Combine multiple characterization techniques:

- PXRD : Confirm crystallinity and phase purity by matching experimental patterns with simulated data from single-crystal X-ray diffraction (SCXRD) .

- TGA : Assess thermal stability (decomposition typically occurs above 300°C for Zn/Cd-MOFs) and confirm solvent removal .

- FTIR : Validate ligand incorporation by identifying symmetric/asymmetric carboxylate stretches (~1,650 cm⁻¹ and ~1,400 cm⁻¹) .

Q. What strategies ensure ligand purity during synthesis, and how can impurities be detected?

- Methodological Answer : Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) removes unreacted precursors. Analytical techniques like HPLC (with C18 columns) or LC-MS can detect residual impurities (e.g., unfunctionalized isophthalic acid derivatives). Solid-phase extraction (SPE) with HLB cartridges is effective for isolating the ligand from reaction byproducts .

Advanced Research Questions

Q. How do structural modifications of this ligand affect MOF functionality in environmental applications (e.g., dye adsorption, gas storage)?

- Methodological Answer : Functionalization of the phenylenebis(methylene) core (e.g., introducing electron-withdrawing groups) enhances MOF-host interactions. For example, Zn-MOFs derived from this ligand exhibit methylene blue adsorption capacities up to 220 mg/g due to π-π stacking and hydrogen bonding. Gas adsorption (e.g., CO₂) correlates with pore size distribution, which can be tuned via solvent-directed synthesis . BET surface area analysis (e.g., N₂ adsorption at 77 K) quantifies these effects .

Q. What experimental approaches resolve contradictions in reported surface areas for MOFs using this ligand?

- Methodological Answer : Discrepancies in surface areas (e.g., 450–1,200 m²/g) arise from synthesis variables (temperature, solvent ratios). To reconcile

- Conduct controlled experiments with fixed parameters (e.g., 120°C, 72-hour reaction time).

- Use Grand Canonical Monte Carlo (GCMC) simulations to model pore accessibility and validate experimental BET results .

Q. How can computational methods guide the design of MOFs with this ligand for targeted applications?

- Methodological Answer : Density Functional Theory (DFT) calculates binding energies between the ligand and metal clusters (e.g., Zn₄O), predicting stability and reactivity. Molecular dynamics (MD) simulations model diffusion pathways for guest molecules (e.g., H₂O, CO₂). Pair these with experimental validation via in-situ PXRD to monitor framework flexibility under gas/vapor exposure .

Q. What challenges arise in scaling up MOF synthesis with this ligand, and how are they addressed?

- Methodological Answer : Scaling from milligram to gram quantities risks phase impurities and reduced crystallinity. Mitigation strategies include:

- Process Control : Use continuous flow reactors to maintain consistent heating/cooling rates.

- Ancillary Linker Tuning : Introduce secondary linkers (e.g., 1,4-benzenedicarboxylic acid) to stabilize the framework during large-scale synthesis .

Data Contradiction Analysis

Q. Why do MOFs synthesized with the same ligand exhibit varying dye adsorption capacities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.